2-Cyclopropylcyclohexan-1-ol
Overview
Description
Scientific Research Applications
Molecular Recognition and Spectroscopy
Optically pure derivatives of cyclohexan-1-ol, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been utilized in molecular recognition. These compounds, obtained through chemical and bio-catalytic steps, serve as chiral solvating agents. They are capable of discriminating isomers of various acids, including α-substituted carboxylic acids, phosphoric acids, and amino acids, through NMR or fluorescence spectroscopy. This has practical applications in quantitative determination and analysis (Khanvilkar & Bedekar, 2018).
Chemical Synthesis and Reactions
Cyclohexan-1-ol derivatives are involved in intramolecular cyclization reactions. For instance, 1-(βγ-Epoxypropyl)cyclohexan-1-ol, when treated with a base, can yield oxetans as the main products, showcasing its utility in organic synthesis (Murai, Ono, & Masamune, 1976).
In another study, catalytic electronic activation was used to activate cyclohexen-1-ol, demonstrating its potential in conjugate addition reactions. This highlights the versatility of cyclohexan-1-ol derivatives in synthetic chemistry (Black, Edwards, & Williams, 2005).
Spectroscopy and Physical Chemistry
The characteristics of cyclohexan-1-ol derivatives in mixtures, such as isentropic compressibilities and excess molar volumes, have been studied. These properties are essential for understanding interactions in binary mixtures, which is crucial in fields like physical chemistry and material sciences (Oswal, Prajapati, Ghael, & Ijardar, 2004).
Computational Chemistry
A computational study on the epoxidation of 2-cyclohexen-1-ol with peroxy acids addressed the reaction mechanism and facial selectivity. This research provides insights into the theoretical aspects of chemical reactions involving cyclohexan-1-ol derivatives, contributing to the field of computational chemistry (Freccero, Gandolfi, Sarzi-Amade, & Rastelli, 2000).
Catalysis
Cyclohexan-1-ol derivatives have also been studied in the context of catalysis. For example, ruthenium-catalyzed reactions of propargyl alcohol demonstrated novel cyclization processes. Such research broadens our understanding of catalytic mechanisms and potential industrial applications (Trost & Rudd, 2003).
Mechanism of Action
Target of Action
Similar compounds, such as cyclohexanone, have been shown to interact with various targets, including voltage-gated ion channels and neurotransmission systems
Mode of Action
It’s known that cyclopropane structures can be formed through the reaction of carbenes with the double bond in alkenes or cycloalkenes . This suggests that 2-Cyclopropylcyclohexan-1-ol might interact with its targets in a similar manner, leading to changes in the targets’ structure or function.
Biochemical Pathways
It’s known that the interaction of similar compounds with their targets can modulate various biochemical pathways, including those involving voltage-gated ion channels and neurotransmission systems . The downstream effects of these interactions could include changes in cellular excitability and neurotransmission.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular size, lipophilicity, and the presence of functional groups could influence the bioavailability of this compound .
Result of Action
Based on the known effects of similar compounds, it’s possible that this compound could induce changes in cellular excitability and neurotransmission, potentially leading to various physiological effects .
Biochemical Analysis
Cellular Effects
The specific cellular effects of 2-Cyclopropylcyclohexan-1-ol are currently unknown. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Similar compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-understood. Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
2-cyclopropylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-9-4-2-1-3-8(9)7-5-6-7/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAWFCPBYDNLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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